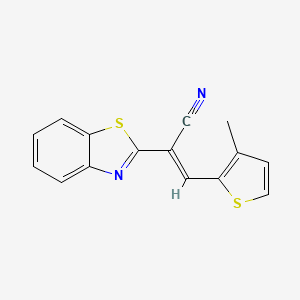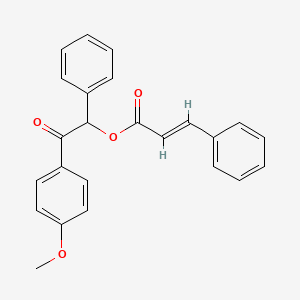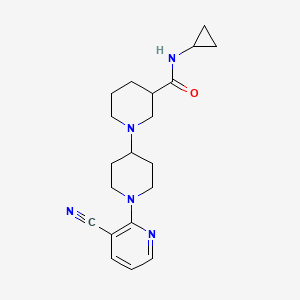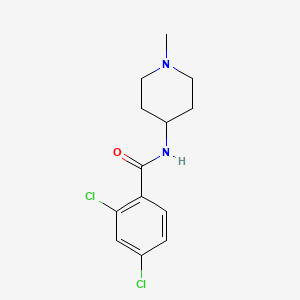
2-(1,3-benzothiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile, commonly known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTA-1 belongs to the family of acrylonitrile derivatives, which have been extensively studied for their biological activities and pharmacological properties.
作用机制
The exact mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BTA-1 has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. BTA-1 has also been reported to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the immune response and inflammation.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, BTA-1 has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. BTA-1 has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In viral infections, BTA-1 has been demonstrated to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In bacterial infections, BTA-1 has been shown to exhibit antibacterial activity against certain strains of bacteria.
实验室实验的优点和局限性
BTA-1 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. BTA-1 is also relatively inexpensive compared to other compounds with similar activities. However, BTA-1 has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may affect its bioavailability and activity. BTA-1 also has limited selectivity for certain targets, which may result in off-target effects.
未来方向
Several future directions for BTA-1 research can be identified. One direction is to investigate the potential applications of BTA-1 in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the structure-activity relationship of BTA-1 and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic routes for BTA-1 and its derivatives may enable the production of larger quantities of these compounds for further research and development.
Conclusion:
In conclusion, BTA-1 is a chemical compound that has potential applications in various fields due to its biological activities and pharmacological properties. The synthesis of BTA-1 involves the reaction of 2-aminobenzothiazole with 3-methyl-2-thiophene carboxaldehyde in the presence of acrylonitrile. BTA-1 has been investigated for its anticancer, antiviral, and antimicrobial activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways in cells. BTA-1 has several advantages for lab experiments, but also has some limitations. Several future directions for BTA-1 research can be identified, including the investigation of its potential applications in the treatment of other diseases and the exploration of its structure-activity relationship.
合成方法
The synthesis of BTA-1 involves the reaction of 2-aminobenzothiazole with 3-methyl-2-thiophene carboxaldehyde in the presence of acrylonitrile. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain a high-purity compound.
科学研究应用
BTA-1 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BTA-1 has been investigated for its anticancer, antiviral, and antimicrobial activities. In material science, BTA-1 has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In analytical chemistry, BTA-1 has been utilized as a reagent for the determination of metal ions in environmental and biological samples.
属性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c1-10-6-7-18-14(10)8-11(9-16)15-17-12-4-2-3-5-13(12)19-15/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKHPGATFTCIT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]cyclopropanecarboxamide](/img/structure/B5405492.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405500.png)


![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405539.png)
![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![(1S,5R,11aS)-3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5405546.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5405553.png)
![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5405560.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5405574.png)
